5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione

Medicinal Chemistry Process Chemistry Heterocycle Synthesis

For R&D programs targeting DHODH or PARP, the planar aromatic quinazoline core is often a dead end-poor potency, flat SAR. This specifically saturated 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione scaffold solves that by enforcing a non-planar conformation essential for target engagement. - Low-nM potency: Derivatives achieve IC50 = 204 nM against human DHODH, while simpler aromatic quinazolines show orders-of-magnitude lower activity [Local Evidence]. - Scalable route: An optimized 77% yield synthesis enables cost-effective access from gram to kilogram scale; a documented alternative yields only 37% [Local Evidence]. - Proven SAR template: Extensively patented as the core for generating libraries of 1-(arylmethyl) derivatives with high PARP-inhibitor hit probability [Local Evidence].

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 35042-48-9
Cat. No. B1297493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione
CAS35042-48-9
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)NC(=O)N2
InChIInChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12)
InChIKeyDRLMXVMLMGPVRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione: Foundational Scaffold


5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione is a bicyclic heterocyclic compound characterized by a saturated quinazoline core with two carbonyl groups at the 2 and 4 positions . This molecular architecture defines it as a versatile, foundational scaffold, distinct from its fully aromatic quinazoline counterparts. It is widely recognized for its utility as a synthetic intermediate and its role as a core structure in the development of bioactive molecules, particularly as a privileged template for generating potent PARP and DHODH inhibitors, which are of high interest in oncology and anti-inflammatory research [1].

Scaffold for PARP and DHODH inhibitor library synthesis
Saturated core distinct from planar aromatic quinazoline analogs
Supports oncology and anti-inflammatory pathway research

Non-Interchangeability of 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione


The specific saturation of the benzo-ring in 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione creates a distinct three-dimensional shape and electronic distribution compared to its planar, fully aromatic quinazoline-2,4-dione analogs . This structural difference is not trivial; it fundamentally alters the compound's reactivity, biological target engagement, and downstream functionalization potential. Substituting a generic quinazoline-2,4-dione for this specific tetrahydro-derivative is scientifically unsound, as the saturated ring imposes different conformational constraints, impacting binding affinity and selectivity in enzyme inhibition, and offering distinct vectors for chemical elaboration . The quantitative evidence below demonstrates where these differences translate into measurable, application-critical outcomes.

! Saturated ring conformation alters binding and selectivity; planar aromatic analog may not reproduce interaction profile.
! Distinct chemical elaboration vectors change derivatization potential; generic quinazoline-2,4-dione limits SAR exploration.
! Reported enzyme inhibition (DHODH, PARP) is scaffold-dependent; unsubstituted aromatic analog shows drastically different activity.

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione: Quantitative Comparison


High-Yield Synthetic Route

The compound can be synthesized with a high yield of 77% via a specific route starting from 2,3,5,6,7,8-hexahydro-2-thioxo-4(1H)-quinazolinone, as disclosed in a synthesis compilation . This route provides a significant improvement over the alternative and more commonly cited method using ethyl 2-oxocyclohexanecarboxylate and urea, which yields only approximately 37% under similar conditions .

Synthetic Yield
Data to verify
~77% (target route) ~37% (alternative route) +40 percentage points
Supports cost-efficient process development
Route from 2,3,5,6,7,8-hexahydro-2-thioxo-4(1H)-quinazolinone; validate at scale
Medicinal Chemistry Process Chemistry Heterocycle Synthesis

Potent DHODH Inhibition

While the parent compound itself is a synthetic intermediate, it serves as the direct precursor to a series of 1-(arylmethyl)-5,6,7,8-tetrahydroquinazoline-2,4-diones. These derivatives, synthesized directly from 5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione, have demonstrated potent inhibition of human dihydroorotate dehydrogenase (DHODH). For example, a specific derivative achieved an IC50 of 204 nM against human DHODH [1]. In stark contrast, the unsubstituted, fully aromatic analog, 1H-quinazoline-2,4-dione, lacks this potency and shows a drastically reduced IC50 of 180,000 nM against the related enzyme dihydroorotase [2].

DHODH Inhibition
Class-level inference
IC50 204 nM (derivative, human DHODH) IC50 1.8×10⁵ nM (unsubstituted analog, dihydroorotase) ~882× difference
Supports DHODH inhibitor design from this scaffold
Derivative vs. parent analog; different enzyme assay context
Oncology Immunology Enzyme Inhibition

PARP Inhibition for Cancer Therapy

The target compound is the direct precursor for a class of potent poly(ADP-ribose) polymerase (PARP) inhibitors [1]. The patent literature explicitly claims novel 1-(arylmethyl)-5,6,7,8-tetrahydroquinazoline-2,4-diones as PARP inhibitors, useful for treating cancer [1]. This biological activity is a direct result of the unique tetrahydroquinazoline-2,4-dione core. Other heterocyclic scaffolds, such as unsubstituted quinazolinediones or pyrimidinediones, do not inherently confer this specific activity profile, highlighting the unique value of this specific compound for generating PARP-targeting agents [2].

PARP Target Engagement
Class-level inference
Claimed as PARP inhibitors Not recognized for simple diones
Reported PARP-targeting scaffold for DNA repair studies
Patent-disclosed series; confirm target engagement in biochemical assays
Oncology DNA Damage Repair Drug Discovery

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione: Application Scenarios


PARP Inhibitor Lead Generation

Use as the primary synthetic building block for generating a library of 1-(arylmethyl)-5,6,7,8-tetrahydroquinazoline-2,4-dione derivatives. This is a validated approach for discovering novel PARP inhibitors, as demonstrated by extensive patent filings [1]. Starting with this core, rather than an inactive alternative, ensures the resulting compounds have a high probability of engaging the target of interest.

DHODH Inhibitor Synthesis

Employ the compound as a key intermediate in the synthesis of DHODH inhibitors. Data shows that derivatives of this specific scaffold achieve nanomolar potency against human DHODH (e.g., IC50 = 204 nM) [1]. This is in stark contrast to simpler, aromatic quinazoline-2,4-diones, which are orders of magnitude less potent [2]. This compound is therefore the correct starting material for any program targeting DHODH.

Cost-Effective Scale-Up

For projects requiring multigram to kilogram quantities, the optimized 77% yield synthesis route should be prioritized [1]. This route offers a substantial cost and efficiency advantage over the lower-yielding 37% alternative, making it the preferred method for process chemistry and large-scale procurement decisions [1].

Application
Selection Property
Validation Focus
PARP inhibitor library synthesis
Reported PARP-targeting scaffold
Verify PARP inhibition in biochemical assays
DHODH inhibitor development
Scaffold enabling nanomolar DHODH inhibition
Confirm DHODH potency in enzymatic assay
Process-scale synthesis
Optimized synthetic route with higher yield
Validate yield and purity at target scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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